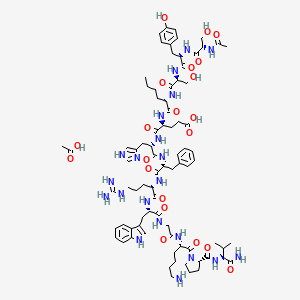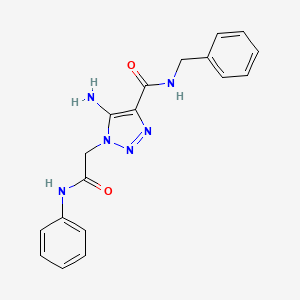
5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide, also known as ABT-737, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) family proteins. BCL-2 family proteins are involved in regulating apoptosis, or programmed cell death, and are often overexpressed in cancer cells. ABT-737 has shown promise in preclinical studies as a potential cancer therapy.
作用机制
5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide binds to the hydrophobic groove of BCL-2 family proteins, including BCL-2, BCL-XL, and BCL-W, thereby inhibiting their anti-apoptotic function. This results in the activation of the intrinsic apoptotic pathway, leading to cell death in cancer cells.
生化和生理效应
5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide has been shown to induce apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway. It has also been shown to sensitize cancer cells to other cancer therapies, such as radiation and chemotherapy. In addition, 5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide has been shown to have minimal toxicity in normal cells.
实验室实验的优点和局限性
5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide has several advantages for lab experiments, including its selectivity for BCL-2 family proteins and its ability to induce apoptosis in cancer cells. However, 5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide has limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
未来方向
There are several future directions for the development of 5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide and related compounds. One direction is the development of more potent and selective inhibitors of BCL-2 family proteins. Another direction is the combination of 5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide with other cancer therapies to enhance their efficacy. Additionally, the use of 5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide as a tool to study the role of BCL-2 family proteins in cancer and other diseases is an area of ongoing research.
合成方法
5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide can be synthesized using a multistep process involving the condensation of various reagents. The first step involves the reaction of 2-amino-N-benzylacetamide with 2-nitrobenzaldehyde to form 2-(2-nitrophenyl)-N-benzylacetamide. This intermediate is then reduced to 2-(2-aminophenyl)-N-benzylacetamide, which is subsequently reacted with 4-carboxybenzaldehyde and triethyl orthoformate to form the triazole ring. The final step involves the reaction of the triazole intermediate with a substituted aniline to form 5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide.
科学研究应用
5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide has been extensively studied in preclinical models for its potential as a cancer therapy. It has shown efficacy in inducing apoptosis in a variety of cancer cell lines, including those that are resistant to conventional chemotherapy. 5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy. Clinical trials have been conducted to evaluate the safety and efficacy of 5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide in patients with various types of cancer.
属性
IUPAC Name |
5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c19-17-16(18(26)20-11-13-7-3-1-4-8-13)22-23-24(17)12-15(25)21-14-9-5-2-6-10-14/h1-10H,11-12,19H2,(H,20,26)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELFWQAXNDWBRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-Methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2442341.png)
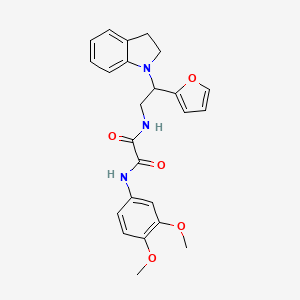
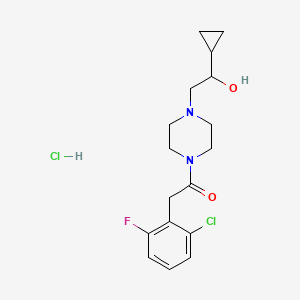
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl propanoate](/img/structure/B2442345.png)
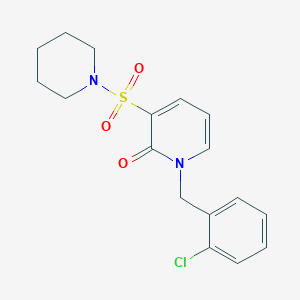
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2442347.png)
![[4-(Phenylmethoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2442351.png)
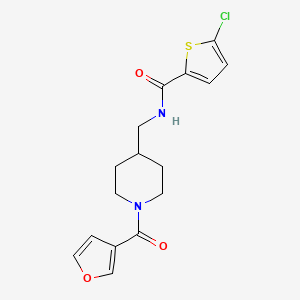
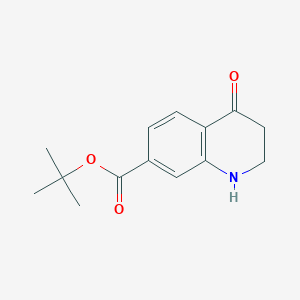
![5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2442359.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2442360.png)
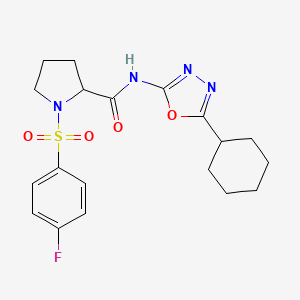
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2442362.png)
